2,7-Dideacetoxytaxinine J
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Overview
Description
2,7-Dideacetoxytaxinine J is a compound that has been studied for its various properties . It is a diterpenoid inhibitor and its CAS Number is 115810-14-5 .
Physical And Chemical Properties Analysis
2,7-Dideacetoxytaxinine J is a powder that can be stored at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month . Its molecular formula is C35H44O8 .Scientific Research Applications
Synthesis and Biological Evaluation
2,7-Dideacetoxytaxinine J, derived from 2-deacetoxytaxinine J (DAT-J), has been a subject of interest for its potential in medical applications. A notable study involved the synthesis of a series of DAT-J derivatives which were then evaluated for their activity against human mammary carcinoma MDR cell line MCF7-R. This research identified new taxoids with significant activity, suggesting potential applications in cancer treatment (Botta et al., 2007).
Regio- and Stereospecific Hydroxylation
The chemical modification of 2,7-dideacetoxytaxinine J derivatives, specifically through regio- and stereospecific hydroxylation, has been explored to understand its structural and functional implications. Such modifications have implications for developing more effective derivatives with potential pharmacological applications (Horiguchi et al., 2000).
Anticancer Activity
The anticancer activity of 2-deacetoxytaxinine J (a close relative of 2,7-dideacetoxytaxinine J) and its novel derivatives were studied in vitro and in vivo. These compounds showed significant activity against breast cancer cell lines and induced regression in mammary tumors in animal models, highlighting the potential therapeutic applications of these compounds in cancer treatment (Reddy et al., 2009).
Safety And Hazards
properties
IUPAC Name |
[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O8/c1-20-27-18-26-19-29(40-22(3)36)21(2)31(34(26,6)7)32(41-23(4)37)33(42-24(5)38)35(27,8)17-16-28(20)43-30(39)15-14-25-12-10-9-11-13-25/h9-15,26-29,32-33H,1,16-19H2,2-8H3/b15-14+/t26-,27-,28+,29+,32-,33+,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHKUMNQRHVLQ-WPPRULKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206647 |
Source
|
Record name | 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dideacetoxytaxinine J | |
CAS RN |
115810-14-5 |
Source
|
Record name | 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115810-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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